molecular formula C23H26N6O3S B11282054 12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B11282054
M. Wt: 466.6 g/mol
InChI Key: OYJKCPSSIPNYME-UHFFFAOYSA-N
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Description

The compound 12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methoxyphenyl group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a nucleophilic substitution reaction.

    Coupling Reaction: The functionalized piperazine is then coupled with a butyl chain containing a ketone group.

    Cyclization: The final step involves cyclization to form the tricyclic structure with the thia and tetraaza rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives.

Comparison with Similar Compounds

12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one: can be compared with other alpha1-adrenergic receptor antagonists such as:

    Trazodone: Known for its antidepressant properties.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

12-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H26N6O3S/c1-26-22(31)21-17(10-15-33-21)29-19(24-25-23(26)29)8-5-9-20(30)28-13-11-27(12-14-28)16-6-3-4-7-18(16)32-2/h3-4,6-7,10,15H,5,8-9,11-14H2,1-2H3

InChI Key

OYJKCPSSIPNYME-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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